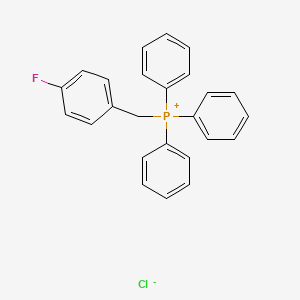

(4-Fluorobenzyl)triphenylphosphonium chloride

Description

Properties

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHDAHHYMRXLIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369940 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3462-95-1 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorobenzyl)triphenylphosphonium chloride: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and applications of (4-Fluorobenzyl)triphenylphosphonium chloride, a key reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds.

Chemical Properties and Identification

(4-Fluorobenzyl)triphenylphosphonium chloride is a white solid organic salt. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| Chemical Name | (4-Fluorobenzyl)triphenylphosphonium chloride |

| Molecular Formula | C₂₅H₂₁ClFP |

| Molecular Weight | 406.86 g/mol |

| CAS Number | 3462-95-1 |

| Appearance | White to off-white solid |

| Melting Point | 310-312 °C |

| Solubility | Soluble in various organic solvents |

Synthesis

The most common method for the synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride is the reaction of 4-fluorobenzyl chloride with triphenylphosphine.

Experimental Protocol

Materials:

-

4-Fluorobenzyl chloride

-

Triphenylphosphine

-

Benzene (or toluene as a less hazardous alternative)

-

Anhydrous ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in benzene.

-

To this solution, add 4-fluorobenzyl chloride (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with anhydrous ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure (4-Fluorobenzyl)triphenylphosphonium chloride.

A reported yield for this reaction is approximately 82%.

Spectral Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show characteristic signals for the phenyl groups of the triphenylphosphine moiety and the 4-fluorobenzyl group.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| P-CH₂ | ~5.5 - 5.8 | Doublet | ~14-16 Hz (²JHP) |

| Aromatic H (4-fluorobenzyl) | ~7.0 - 7.4 | Multiplet | |

| Aromatic H (triphenylphosphine) | ~7.6 - 7.9 | Multiplet |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show signals for the carbons of the triphenylphosphine and 4-fluorobenzyl groups. The carbon of the CH₂ group will exhibit coupling to the phosphorus atom.

| Carbon | Expected Chemical Shift (ppm) |

| P-CH₂ | ~30 - 35 (with P-C coupling) |

| Aromatic C (4-fluorobenzyl) | ~115 - 165 (with C-F coupling) |

| Aromatic C (triphenylphosphine) | ~128 - 135 (with P-C coupling) |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations associated with the P-Ph and C-F bonds.

| Bond | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aromatic C=C stretch | 1450 - 1600 |

| P-Ph stretch | ~1440 |

| C-F stretch | 1150 - 1250 |

Applications in the Wittig Reaction

(4-Fluorobenzyl)triphenylphosphonium chloride is primarily used to generate the corresponding phosphorus ylide, which is a key intermediate in the Wittig reaction. This reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.

General Wittig Reaction Protocol

Materials:

-

(4-Fluorobenzyl)triphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., THF, DMSO)

-

Aldehyde or ketone

Procedure:

-

Suspend (4-Fluorobenzyl)triphenylphosphonium chloride in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath or to a lower temperature if required.

-

Slowly add a strong base to the suspension to generate the ylide. A color change (often to a deep red or orange) indicates the formation of the ylide.

-

Stir the ylide solution at the appropriate temperature for a short period.

-

Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to proceed at the chosen temperature until completion (monitoring by TLC is recommended).

-

Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the resulting alkene by column chromatography or recrystallization to separate it from the triphenylphosphine oxide byproduct.

The ylide derived from (4-Fluorobenzyl)triphenylphosphonium chloride is a non-stabilized ylide. Consequently, its reaction with aldehydes generally favors the formation of the (Z)-alkene (cis isomer), particularly under salt-free conditions and at low temperatures.

Visualized Workflows and Mechanisms

To further elucidate the synthesis and application of (4-Fluorobenzyl)triphenylphosphonium chloride, the following diagrams illustrate the key processes.

Caption: Synthesis workflow for (4-Fluorobenzyl)triphenylphosphonium chloride.

Caption: General mechanism of the Wittig reaction.

physical and chemical properties of (4-Fluorobenzyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Fluorobenzyl)triphenylphosphonium chloride, a versatile reagent with significant applications in organic synthesis and drug development. This document details its core characteristics, experimental protocols for its synthesis and utilization, and its role in advanced applications such as Positron Emission Tomography (PET) tracer development.

Core Properties

(4-Fluorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt. It is a white to off-white solid at room temperature.[1] Its structure, featuring a lipophilic triphenylphosphonium cation, makes it a useful phase-transfer catalyst, facilitating the transport of anions into organic phases. This property is analogous to other tetraphenylphosphonium salts which are known to be soluble in polar organic solvents like acetonitrile and dimethylformamide.

Physical and Chemical Data

The key physical and chemical properties of (4-Fluorobenzyl)triphenylphosphonium chloride are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁ClFP | [2][3] |

| Molecular Weight | 406.86 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 310-312 °C | [1][4] |

| Solubility | Soluble in polar organic solvents such as acetonitrile and dimethylformamide. | [5] |

| pKa (estimated) | ~11 (estimated based on benzyltriphenylphosphonium) | [6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of (4-Fluorobenzyl)triphenylphosphonium chloride.

NMR Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) | Remarks |

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm, Benzyl protons (-CH₂-): ~5.5 ppm | Based on data for --INVALID-LINK--triphenylphosphonium. |

| ¹³C NMR | Aromatic carbons: ~115-135 ppm, Benzyl carbon (-CH₂-): ~30 ppm | Estimated based on analogs like (4-chlorobenzyl)triphenylphosphonium chloride. |

| ³¹P NMR | ~23.8 ppm | Based on the chemical shift of benzyltriphenylphosphonium chloride. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the benzyl group. | Data for the ¹⁸F analog shows a single peak. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (4-Fluorobenzyl)triphenylphosphonium chloride is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch (benzyl CH₂) |

| ~1590, 1480, 1440 | Aromatic C=C skeletal vibrations |

| ~1230 | C-F stretch |

| ~1110 | P-Ph stretch |

| ~720, 690 | C-H out-of-plane bending (monosubstituted benzene rings of triphenylphosphine) |

Experimental Protocols

Synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride

This phosphonium salt is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl chloride.

Materials:

-

Triphenylphosphine (PPh₃)

-

4-Fluorobenzyl chloride

-

Toluene (or Benzene)

Procedure:

-

Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add 4-fluorobenzyl chloride to the solution.

-

Heat the mixture to reflux and maintain for several hours (e.g., 12-48 hours). A white precipitate of (4-Fluorobenzyl)triphenylphosphonium chloride will form.

-

After cooling to room temperature, collect the solid product by vacuum filtration.

-

Wash the solid with a suitable solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum.

The Wittig Reaction

(4-Fluorobenzyl)triphenylphosphonium chloride is a key precursor for the generation of the corresponding phosphonium ylide, which is then used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.

Materials:

-

(4-Fluorobenzyl)triphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)

-

An aldehyde or ketone

-

Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

-

Ylide Formation: Suspend (4-Fluorobenzyl)triphenylphosphonium chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a strong base to deprotonate the benzylic carbon, forming the orange/red colored phosphonium ylide.

-

Reaction with Carbonyl: To the ylide solution, add the desired aldehyde or ketone dropwise at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated.

-

The crude product is purified by chromatography or recrystallization to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Applications in Drug Development

A significant application of (4-Fluorobenzyl)triphenylphosphonium chloride is in the synthesis of the PET tracer 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP).[7] This lipophilic cation accumulates in mitochondria in response to the negative mitochondrial membrane potential. This property allows for the non-invasive imaging of mitochondrial function, which is a key area of interest in various diseases, including cancer and cardiovascular disorders. The synthesis of [¹⁸F]FBnTP from its precursors allows researchers to study cellular metabolism and assess the efficacy of drugs that target mitochondrial pathways.

Safety and Handling

(4-Fluorobenzyl)triphenylphosphonium chloride should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of (4-Fluorobenzyl)triphenylphosphonium chloride, highlighting its properties and applications relevant to the scientific community. Further research into its reactivity and the development of novel applications will continue to expand its utility in chemistry and medicine.

References

- 1. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE CAS#: 3462-95-1 [m.chemicalbook.com]

- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 4. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. instanano.com [instanano.com]

- 6. rsc.org [rsc.org]

- 7. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-Fluorobenzyl)triphenylphosphonium chloride

CAS Number: 3462-95-1

This technical guide provides an in-depth overview of (4-Fluorobenzyl)triphenylphosphonium chloride, a versatile phosphonium salt widely utilized in organic synthesis and biomedical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Chemical Properties and Data

(4-Fluorobenzyl)triphenylphosphonium chloride is a white crystalline powder. Its structure incorporates a triphenylphosphine core, a benzyl group substituted with fluorine at the para position, and a chloride counter-ion. This compound is primarily known as a precursor to a Wittig reagent, used for the synthesis of fluoro-substituted alkenes.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Citation(s) |

| CAS Number | 3462-95-1 | [1][2][3] |

| Molecular Formula | C₂₅H₂₁ClFP | [1][3] |

| Molecular Weight | 406.87 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 310-312 °C | [4][5] |

| Purity | ≥98% | [1][4] |

| Storage | Room temperature, under inert atmosphere | [1][5] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.52 (m, 3H), 7.41–7.27 (m, 15H), 6.67 (dd), 4.79 (d) (Note 1) | [6] |

| ³¹P{¹H} NMR (121 MHz, CDCl₃) | δ ~23.8 (s) (Note 2) | |

| IR Spectroscopy | P⁺-C vibration peaks at ~1436 cm⁻¹ and ~1107 cm⁻¹ (Note 3) |

Note 1: ¹H NMR data is for a closely related precursor used in the synthesis of [¹⁸F]FBnTP and may show slight deviations.[6] Note 2: ³¹P NMR chemical shift is based on the non-fluorinated analogue, benzyltriphenylphosphonium chloride, and is expected to be very similar. Note 3: Characteristic IR peaks for P⁺-C vibrations in similar phosphonium salts.

Synthesis and Experimental Protocols

The primary route for synthesizing (4-Fluorobenzyl)triphenylphosphonium chloride is through a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl chloride.

Diagram 1: Synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride

Caption: Synthetic route via Sɴ2 reaction.

Experimental Protocol: Synthesis

A general method for the synthesis involves the following steps[5]:

-

Reaction Setup: A mixture of 4-fluorobenzyl chloride (1.0 eq) and triphenylphosphine (1.1-1.2 eq) is prepared in a suitable solvent such as benzene or toluene.

-

Reaction Conditions: The mixture is heated to reflux for approximately 48 hours.

-

Product Formation: During the reaction, a white solid, the desired phosphonium salt, precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting materials, and then dried under vacuum.

-

Yield: This procedure typically affords the product in high yield (e.g., 82%).[5]

Applications in Organic Synthesis: The Wittig Reaction

A primary application of (4-Fluorobenzyl)triphenylphosphonium chloride is in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones. The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide, which then reacts with a carbonyl compound.

Diagram 2: Wittig Reaction Workflow

Caption: Key steps of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Benzaldehyde

The following protocol is an example of a Wittig reaction to produce 4-fluorostilbene[5]:

-

Ylide Generation: (4-Fluorobenzyl)triphenylphosphonium chloride (1.1 eq) is suspended in a solvent like dichloromethane. A strong base, such as a 50% aqueous solution of potassium carbonate or sodium hydroxide, is added slowly to the vigorously stirred suspension. The formation of the ylide is often indicated by a color change.

-

Reaction with Carbonyl: Benzaldehyde (1.0 eq) is added to the ylide mixture. The reaction is stirred at room temperature for several hours (e.g., 1-3 hours, up to 72 hours depending on the base and solvent system) and monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, then dried over an anhydrous salt like MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Application in Biomedical Research: PET Imaging

The radiofluorinated analogue, 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP) , is a significant radiotracer for Positron Emission Tomography (PET) imaging. As a lipophilic cation, it accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm).

Mechanism of Action

Healthy, metabolically active cells, including many cancer cells, maintain a high negative mitochondrial membrane potential. [¹⁸F]FBnTP, being a positively charged lipophilic molecule, passively diffuses across cell membranes and accumulates within the mitochondria, driven by this electrochemical gradient. A decrease in this potential, which occurs during apoptosis (programmed cell death), leads to reduced tracer uptake. This property allows [¹⁸F]FBnTP to be used for:

-

Tumor Imaging: Cancer cells often exhibit increased metabolic activity and a higher mitochondrial membrane potential compared to normal cells, leading to higher tracer accumulation.

-

Assessing Therapy Response: Chemotherapeutic agents that induce apoptosis cause a collapse in the mitochondrial membrane potential, which can be monitored by a decrease in [¹⁸F]FBnTP uptake.

-

Myocardial Perfusion Imaging: It is also used to assess heart muscle viability, as healthy myocardial cells have high mitochondrial activity.

Diagram 3: [¹⁸F]FBnTP Cellular Uptake and Imaging Principle

Caption: Cellular uptake of [¹⁸F]FBnTP.

Radiosynthesis of [¹⁸F]FBnTP

The synthesis of the radiolabeled tracer is a multi-step process, often automated for clinical production. A common route involves the [¹⁸F]fluorination of a precursor like 4-trimethylammoniumbenzaldehyde trifluoromethanesulfonate, followed by reduction to 4-[¹⁸F]fluorobenzyl alcohol. This intermediate is then reacted with a phosphine source (e.g., triphenylphosphine dibromide) to yield [¹⁸F]FBnTP. Recent advancements have focused on developing more efficient one-step, one-pot automated synthesis methods to improve yields and simplify production for clinical use.

Table 2: Radiosynthesis of [¹⁸F]FBnTP - Example Data

| Parameter | Value | Citation(s) |

| Synthesis Method | Automated, one-step, one-pot | [6] |

| Total Synthesis Time | < 55 minutes | [6] |

| Radiochemical Yield (non-decay corrected) | 28.33 ± 13.92% | [6] |

| Radiochemical Purity | 99.79 ± 0.41% | [6] |

| Apparent Molar Activity | 69.23 ± 45.62 GBq/µmol | [6] |

Conclusion

(4-Fluorobenzyl)triphenylphosphonium chloride is a compound of significant interest to both synthetic chemists and biomedical researchers. Its role as a key building block in the Wittig reaction allows for the straightforward introduction of a fluorobenzylidene moiety into a wide range of molecules, an important strategy in medicinal chemistry. Furthermore, its radiolabeled counterpart, [¹⁸F]FBnTP, has emerged as a powerful PET tracer for the in-vivo assessment of mitochondrial function, with profound implications for oncology, cardiology, and the study of apoptosis-related diseases. This guide provides the core technical information required for its effective use and further exploration in research and development.

References

- 1. P-31 NMR Spectrum [acadiau.ca]

- 2. rsc.org [rsc.org]

- 3. (4-CHLOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE(1530-39-8) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of (4-Fluorobenzyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (4-Fluorobenzyl)triphenylphosphonium chloride, a compound of interest in medicinal chemistry and drug development, particularly as a precursor to radiolabeled imaging agents. This document details the synthetic pathway, crystallographic analysis, and spectroscopic characterization of the title compound.

Synthesis and Crystallization

(4-Fluorobenzyl)triphenylphosphonium chloride is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl chloride. The resulting phosphonium salt can be purified by recrystallization to yield crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common method for the synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride in an appropriate solvent, such as toluene or acetonitrile. The reaction mixture is typically heated under reflux for several hours to ensure complete reaction. As the product is a salt, it often precipitates from the reaction mixture upon cooling.

Materials:

-

4-Fluorobenzyl chloride

-

Triphenylphosphine

-

Anhydrous toluene or acetonitrile

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

To a solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene, add 4-fluorobenzyl chloride (1.0-1.2 equivalents).

-

Heat the reaction mixture to reflux with stirring for 24-48 hours.

-

Allow the mixture to cool to room temperature, during which the product will precipitate as a white solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain (4-Fluorobenzyl)triphenylphosphonium chloride.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray crystallography can be obtained by slow evaporation of a saturated solution of the compound.

Materials:

-

Synthesized (4-Fluorobenzyl)triphenylphosphonium chloride

-

A suitable solvent system (e.g., ethanol/water, dichloromethane/diethyl ether)

-

Small beaker or vial

-

Watch glass or perforated parafilm

Procedure:

-

Dissolve the crude (4-Fluorobenzyl)triphenylphosphonium chloride in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

Cover the beaker or vial with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Leave the solution undisturbed for several days to a week.

-

Colorless, well-defined crystals will form as the solvent evaporates.

Structural Analysis by X-ray Crystallography

The definitive three-dimensional structure of (4-Fluorobenzyl)triphenylphosphonium chloride in the solid state has been determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data provides precise information about the unit cell dimensions, crystal system, and space group, confirming the molecular structure and packing in the crystal lattice.

| Parameter | Value[1] |

| Chemical Formula | C₂₅H₂₁ClFP |

| Formula Weight | 406.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5700(2) |

| b (Å) | 13.9963(2) |

| c (Å) | 15.8793(4) |

| β (°) | 101.024(2) |

| Volume (ų) | 2087.70(8) |

| Z | 4 |

| Temperature (K) | 150 |

| Rgt(F) | 0.0401 |

| wRref(F²) | 0.1112 |

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of (4-Fluorobenzyl)triphenylphosphonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the closely related (4-Fluorobenzyl)triphenylphosphonium bromide, the following characteristic signals are observed. The spectrum of the chloride salt is expected to be very similar.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.67 | Doublet | JHP = 15 | P-CH₂ -Ar |

| ~6.81-7.05 | Multiplet | - | Protons on the 4-fluorobenzyl ring |

| ~7.55-7.80 | Multiplet | - | Protons on the triphenylphosphine rings |

Note: Data is for the bromide salt and serves as a close approximation for the chloride salt.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Based on the structure and data from similar compounds like (4-chlorobenzyl)triphenylphosphonium chloride, the following approximate chemical shifts are expected.

| Approximate Chemical Shift (δ) ppm | Assignment |

| ~30-35 (doublet, JPC) | P-CH₂ -Ar |

| ~115-117 (doublet, JFC) | C -F ortho carbons on the fluorobenzyl ring |

| ~118-120 (doublet, JPC) | ipso-Carbons of the triphenylphosphine rings |

| ~129-136 (multiplets) | Aromatic carbons |

| ~162-164 (doublet, JFC) | Carbon bearing the fluorine atom |

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for the phosphorus atom and confirms the formation of the phosphonium salt. A single peak is expected in the proton-decoupled spectrum.

| Approximate Chemical Shift (δ) ppm | Assignment |

| ~20-25 | P ⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the aromatic C-H, C=C, C-F, and P-C bonds.

| Approximate Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C ring stretching |

| ~1230 | C-F stretching |

| ~1110 and ~1000 | P-C stretching (from P-Ph) |

| 900-675 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For (4-Fluorobenzyl)triphenylphosphonium chloride, Electrospray Ionization (ESI) in positive ion mode is suitable. The spectrum would show the molecular ion corresponding to the cation.

| m/z | Assignment |

| ~371.13 | [(C₆H₅)₃PCH₂(C₆H₄F)]⁺ (Calculated exact mass of the cation) |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of (4-Fluorobenzyl)triphenylphosphonium chloride follows a logical progression from synthesis to detailed analysis.

Caption: Workflow for the synthesis and structural elucidation of (4-Fluorobenzyl)triphenylphosphonium chloride.

Conclusion

The structure of (4-Fluorobenzyl)triphenylphosphonium chloride has been unequivocally established through a combination of synthesis, single-crystal X-ray diffraction, and various spectroscopic methods. The presented data and experimental protocols provide a comprehensive guide for researchers working with this compound and its derivatives in the fields of synthetic chemistry, medicinal chemistry, and radiopharmaceutical development.

References

An In-depth Technical Guide to (4-Fluorobenzyl)triphenylphosphonium Chloride: Properties, Synthesis, and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluorobenzyl)triphenylphosphonium chloride, a versatile phosphonium salt with significant applications in synthetic organic chemistry and as a mitochondrial-targeting moiety in biomedical research and drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates key mechanisms and workflows through detailed diagrams.

Core Properties and Data

(4-Fluorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt. Its key characteristics are summarized in the table below, providing essential data for laboratory use and experimental design.

| Property | Value | Reference |

| Molecular Weight | 406.86 g/mol | [1] |

| Molecular Formula | C₂₅H₂₁ClFP | [1] |

| CAS Number | 3462-95-1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in polar organic solvents |

Applications in Drug Development and Biomedical Research

The primary utility of (4-Fluorobenzyl)triphenylphosphonium chloride and its derivatives in the biomedical field stems from the lipophilic cationic nature of the triphenylphosphonium (TPP⁺) group. This property facilitates the crossing of biological membranes and subsequent accumulation within mitochondria, driven by the negative mitochondrial membrane potential.[2]

Mitochondrial Targeting and Imaging

The radiolabeled analog, 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP), is a well-established Positron Emission Tomography (PET) tracer.[3] It is employed for in vivo imaging of mitochondrial membrane potential, which is often elevated in cancer cells compared to healthy cells.[4][5] This allows for non-invasive tumor imaging and the monitoring of therapeutic responses.[3][6] Additionally, [¹⁸F]FBnTP is utilized in cardiology to assess myocardial perfusion and identify areas of ischemia.[7][8]

Mitochondria-Targeted Drug Delivery

The TPP⁺ moiety can be conjugated to various therapeutic agents to facilitate their delivery to mitochondria. This strategy is being explored to enhance the efficacy and reduce the off-target effects of anticancer drugs by concentrating them at the site of cellular respiration and apoptosis regulation.[4][9] Modifications to the triphenylphosphonium structure, such as fluorination, can improve cancer cell selectivity and reduce toxicity.[4][10]

The Wittig Reaction in Synthesis

In synthetic organic chemistry, (4-Fluorobenzyl)triphenylphosphonium chloride is a key reagent in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones, allowing for the formation of carbon-carbon double bonds with high regioselectivity.[11][12][13] This is crucial in the synthesis of complex organic molecules, including potential drug candidates.

Experimental Protocols

General Protocol for the Wittig Reaction

This protocol describes a general procedure for the synthesis of a stilbene derivative using a phosphonium salt, an aldehyde, and a base.

Materials:

-

(4-Fluorobenzyl)triphenylphosphonium chloride

-

An appropriate aldehyde (e.g., benzaldehyde)

-

A strong base (e.g., sodium hydroxide, potassium carbonate, or n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Preparation of the Ylide: In a dry reaction vessel under an inert atmosphere, dissolve (4-Fluorobenzyl)triphenylphosphonium chloride in the chosen anhydrous solvent.

-

Add the base to the stirred solution. The formation of the ylide is often indicated by a color change.

-

Reaction with the Aldehyde: To the ylide solution, add the aldehyde dropwise with continuous stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired alkene.[13][14][15]

Automated Radiosynthesis of 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP)

This section outlines a one-pot, automated synthesis of [¹⁸F]FBnTP for PET imaging, adapted from established procedures.[6][16]

Precursors and Reagents:

-

[¹⁸F]Fluoride

-

(4-(Bromomethyl)phenyl)triphenylphosphonium bromide or a suitable boronic ester precursor

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Copper catalyst (for boronic ester precursors)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI))

-

Automated radiosynthesis module (e.g., ELIXYS)

Automated Synthesis Steps:

-

[¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reactor with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation.

-

Radiolabeling: The precursor, dissolved in the chosen anhydrous solvent, is added to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. The reaction mixture is heated to a high temperature (e.g., 110-150 °C) for a specified time.

-

Purification: The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

-

Formulation: The purified [¹⁸F]FBnTP is eluted from the final SPE cartridge with a sterile ethanol/saline solution and passed through a sterile filter into a sterile vial for injection.[3][6][17]

Diagrams of Key Processes

Cellular Uptake and Mitochondrial Accumulation of TPP⁺ Compounds

The following diagram illustrates the mechanism by which (4-Fluorobenzyl)triphenylphosphonium and other TPP⁺-containing molecules are taken up by cells and accumulate in the mitochondria.

Caption: Cellular uptake and mitochondrial accumulation of TPP⁺ compounds.

Experimental Workflow for Automated [¹⁸F]FBnTP Synthesis

This diagram outlines the key steps in the automated synthesis of the PET tracer [¹⁸F]FBnTP.

Caption: Automated synthesis workflow for the PET tracer [¹⁸F]FBnTP.

The Wittig Reaction Signaling Pathway

The following diagram illustrates the mechanism of the Wittig reaction, a fundamental process in organic synthesis.

Caption: The mechanistic pathway of the Wittig reaction.

References

- 1. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) [escholarship.org]

- 4. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of uptake of the new PET imaging compound 18F-fluorobenzyl triphenyl phosphonium in dog myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 17. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Solubility of (4-Fluorobenzyl)triphenylphosphonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-fluorobenzyl)triphenylphosphonium chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines expected solubility trends based on the behavior of analogous phosphonium salts and provides detailed experimental protocols for determining precise solubility values.

Introduction to (4-Fluorobenzyl)triphenylphosphonium Chloride

(4-Fluorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt widely utilized as a reagent in organic synthesis, most notably in the Wittig reaction to produce fluorinated alkenes. Its physical properties, including its solubility, are critical for reaction setup, purification, and product yield optimization. The presence of both a polar phosphonium chloride group and nonpolar phenyl and fluorobenzyl groups gives it a solubility profile that can be manipulated with different organic solvents.

Expected Solubility Profile

While specific quantitative data is scarce, the solubility of (4-fluorobenzyl)triphenylphosphonium chloride can be inferred from general principles and data on similar phosphonium salts. Phosphonium salts are generally crystalline solids that exhibit solubility in polar organic solvents.[1] The "like dissolves like" principle suggests that its solubility will be significant in polar aprotic and protic solvents.

Table 1: Predicted Qualitative and Quantitative Solubility of (4-Fluorobenzyl)triphenylphosphonium Chloride in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane | High | Often used as a solvent for Wittig reactions involving phosphonium salts.[1][2] |

| Chloroform | High | Similar polarity to dichloromethane; a good solvent for many phosphonium salts.[1][3] | |

| Alcohols | Methanol | High | Polar protic solvent capable of solvating the chloride ion and the phosphonium cation.[1] |

| Ethanol | High | Similar to methanol, effective at dissolving phosphonium salts.[1][4][5] | |

| Ketones | Acetone | Moderate to High | A polar aprotic solvent that can dissolve many phosphonium salts.[1][4][5] |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Less polar than alcohols and ketones, may require heating to achieve significant solubility. |

| Diethyl Ether | Low | Generally used as an anti-solvent for precipitating and washing phosphonium salts.[6] | |

| Aromatics | Toluene | Low | Relatively nonpolar; synthesis often involves refluxing in an aromatic solvent, with the product precipitating upon cooling. |

| Benzene | Low | Used as a solvent for the synthesis, with the product being a solid that can be collected by filtration.[2] | |

| Nitriles | Acetonitrile | Moderate to High | A polar aprotic solvent that is a good candidate for dissolving phosphonium salts. |

| Amides | Dimethylformamide (DMF) | High | A highly polar aprotic solvent, expected to be an excellent solvent for this salt. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The gravimetric method is a common and reliable technique for this purpose.[4][5]

3.1. Gravimetric Method for Solubility Measurement

This protocol outlines the steps to determine the solubility of (4-fluorobenzyl)triphenylphosphonium chloride in a given solvent at a specific temperature.

Materials and Equipment:

-

(4-Fluorobenzyl)triphenylphosphonium chloride (high purity)

-

Anhydrous organic solvents of interest

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass sample bottles

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of (4-fluorobenzyl)triphenylphosphonium chloride to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Filtration: Immediately filter the solution through a syringe filter into a pre-weighed, labeled glass sample bottle. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the sample bottle containing the filtered solution to determine the mass of the solution. Place the open sample bottle in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the bottle with the dried solid is constant.

-

Calculation:

-

Mass of dissolved solid = (Mass of bottle + dried solid) - (Mass of empty bottle)

-

Mass of solvent = (Mass of bottle + solution) - (Mass of bottle + dried solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

3.2. Factors Influencing Solubility

-

Temperature: The solubility of phosphonium salts in organic solvents generally increases with temperature.[3]

-

Solvent Polarity: As indicated in Table 1, polar solvents are expected to be more effective at dissolving the ionic (4-fluorobenzyl)triphenylphosphonium chloride.

-

Purity of Compound and Solvent: Impurities can affect the measured solubility. Ensure high-purity materials are used. The presence of water in hygroscopic solvents can also influence results.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of (4-fluorobenzyl)triphenylphosphonium chloride.

Caption: Figure 1: Workflow for Gravimetric Solubility.

4.2. Logical Pathway for Solvent Selection

This diagram outlines a logical approach for selecting an appropriate solvent for a process involving (4-fluorobenzyl)triphenylphosphonium chloride, such as a Wittig reaction.

Caption: Figure 2: Solvent Selection Logic Diagram.

Conclusion

References

The Hygroscopic Nature of (4-Fluorobenzyl)triphenylphosphonium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorobenzyl)triphenylphosphonium chloride , a key reagent in various chemical syntheses, including the formation of Wittig reagents for olefination reactions, exhibits a notable affinity for atmospheric moisture. This inherent hygroscopicity is a critical physicochemical property that necessitates careful handling, storage, and characterization to ensure its stability, accurate measurement, and optimal performance in moisture-sensitive applications. This technical guide provides an in-depth overview of the hygroscopic nature of this compound, outlining standard experimental protocols for its quantification and offering guidance for its management in a laboratory setting.

Understanding the Hygroscopic Properties

Safety Data Sheets (SDS) for (4-Fluorobenzyl)triphenylphosphonium chloride explicitly classify the compound as hygroscopic.[1] This indicates that the solid material will readily absorb and adsorb water from the surrounding environment. Such behavior can lead to changes in the physical state of the compound, including clumping, deliquescence, and alterations in its effective concentration, which can adversely impact reaction stoichiometry and reproducibility. To mitigate these effects, it is imperative to store the compound under an inert atmosphere and protect it from moisture.[2]

Quantitative Assessment of Hygroscopicity

| Parameter | Value | Method |

| Water Content (as is) | 1.5% (w/w) | Karl Fischer Titration |

| Critical Relative Humidity (CRH) | ~75% RH at 25°C | Dynamic Vapor Sorption |

| Water Uptake at 80% RH (24h, 25°C) | 5.2% (w/w) | Gravimetric Analysis |

| Hygroscopicity Classification | Hygroscopic | European Pharmacopoeia |

This table contains hypothetical data for illustrative purposes.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of (4-Fluorobenzyl)triphenylphosphonium chloride, several established analytical methods can be employed. The following sections detail the protocols for two of the most common and effective techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3][4]

Objective: To determine the moisture sorption and desorption isotherms, identify critical relative humidity points where significant water uptake occurs, and assess the kinetics of water absorption.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of (4-Fluorobenzyl)triphenylphosphonium chloride (typically 5-10 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry reference weight.

-

Sorption Phase: The relative humidity of the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates, signifying the cessation of water uptake.

-

Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure the loss of water from the sample.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate sorption and desorption isotherms. The resulting graph reveals the material's affinity for water and any hysteresis, which can indicate changes in the solid-state structure.[3]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[1][5][6] It is based on a stoichiometric reaction between iodine and water.

Objective: To quantify the exact amount of water present in a sample of (4-Fluorobenzyl)triphenylphosphonium chloride.

Methodology:

-

Instrument Setup: A volumetric or coulometric Karl Fischer titrator is used. The choice depends on the expected water content, with coulometric KF being more sensitive for trace amounts.[2][7]

-

Reagent Preparation: The KF titrator is filled with a specialized Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent (typically methanol).

-

Titration Vessel Conditioning: The titration vessel is sealed, and the reagent is pre-titrated to eliminate any residual moisture, establishing a dry baseline.

-

Sample Introduction: A precisely weighed sample of (4-Fluorobenzyl)triphenylphosphonium chloride is quickly introduced into the titration vessel. The sample must be handled swiftly to minimize exposure to atmospheric moisture.

-

Titration: The titration proceeds automatically. The iodine in the reagent reacts with the water from the sample. The endpoint is detected potentiometrically when an excess of iodine is present.

-

Calculation: The instrument calculates the water content based on the amount of iodine consumed during the titration. The result is typically expressed as a weight percentage (% w/w).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the hygroscopic properties of a solid compound like (4-Fluorobenzyl)triphenylphosphonium chloride.

Caption: Workflow for Hygroscopicity Characterization.

Conclusion

The hygroscopic nature of (4-Fluorobenzyl)triphenylphosphonium chloride is a critical consideration for its effective use in research and development. Proper storage and handling are essential to maintain its integrity. For applications where moisture content is a critical parameter, quantitative analysis using techniques such as Dynamic Vapor Sorption and Karl Fischer titration is strongly recommended. The detailed protocols and workflow provided in this guide offer a framework for researchers and scientists to accurately characterize and manage the hygroscopic properties of this important chemical compound.

References

- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. skpharmteco.com [skpharmteco.com]

- 4. particletechlabs.com [particletechlabs.com]

- 5. mt.com [mt.com]

- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 7. Karl Fischer water content titration - Scharlab [scharlab.com]

An In-depth Technical Guide to the Thermal Stability of (4-Fluorobenzyl)triphenylphosphonium Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4-Fluorobenzyl)triphenylphosphonium chloride is a crucial non-radioactive reference standard for the PET imaging agent 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP). Understanding its thermal stability is paramount for its synthesis, purification, storage, and application in drug development and quality control. This technical guide provides a comprehensive overview of the factors governing the thermal stability of phosphonium salts, detailed experimental protocols for its determination via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a representative synthesis protocol. While specific quantitative thermal decomposition data for this exact compound is not extensively published, this guide contextualizes its expected behavior based on analogous structures and provides the necessary framework for its empirical evaluation.

Introduction: The Role of (4-Fluorobenzyl)triphenylphosphonium Chloride

(4-Fluorobenzyl)triphenylphosphonium chloride serves as an essential analytical standard and precursor in the field of nuclear medicine and molecular imaging. Its radiolabeled counterpart, [¹⁸F]FBnTP, is a lipophilic cation used as a Positron Emission Tomography (PET) tracer to image mitochondrial membrane potential.[1] The non-radioactive "cold" standard is indispensable for co-elution identification in chromatographic quality control, for toxicological studies, and for optimizing synthesis conditions. The thermal integrity of this standard is critical to ensure the accuracy and reliability of these processes.

Thermal decomposition can lead to the formation of impurities, altering the compound's physical and chemical properties and potentially compromising its use as a reference material. This guide explores the theoretical and practical aspects of its thermal stability.

Core Concepts in Phosphonium Salt Thermal Stability

The thermal stability of phosphonium salts is not intrinsic to the cation alone but is significantly influenced by the nature of the counter-anion and the structure of the organic substituents.

Influence of the Anion: The anion plays a pivotal role in the decomposition pathway. Nucleophilic anions, such as chloride (Cl⁻), can initiate decomposition at lower temperatures compared to non-nucleophilic, bulkier anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻). The primary decomposition mechanism for phosphonium chlorides often involves a nucleophilic attack by the chloride ion on an α-carbon of one of the organic substituents, leading to the formation of triphenylphosphine and an alkyl halide.[2] This is a known pathway that can reduce the thermal stability of phosphonium salts containing halide anions.[3]

Influence of the Cation Structure: The organic groups attached to the phosphorus atom also affect stability. The presence of electron-withdrawing or electron-donating groups can influence the C-P bond strength and the susceptibility of the benzylic position to nucleophilic attack.

Quantitative Thermal Analysis Data

While specific TGA/DSC data for (4-Fluorobenzyl)triphenylphosphonium chloride is not available in the cited literature, the following table presents data for a related phosphonium salt, illustrating the profound effect of the counter-anion on thermal stability. This data serves as a proxy to estimate the behavior of the title compound.

| Compound/Ion Pair | Onset Decomposition Temp. (Tonset) | Key Observation | Reference |

| A Fluorinated Phosphonium Chloride | 198°C | Lower thermal stability attributed to the nucleophilic chloride anion initiating decomposition. | [4] |

| A Fluorinated Phosphonium NTf₂⁻ | 389°C | Significantly higher thermal stability due to the bulky, non-nucleophilic nature of the NTf₂⁻ anion. | [4] |

Table 1: Comparison of thermal stability for a phosphonium salt with different counter-anions. The data highlights the destabilizing effect of the chloride anion.

Experimental Protocols

Precise determination of thermal stability requires standardized experimental procedures. The following sections detail the protocols for TGA and DSC analysis.

Synthesis of (4-Fluorobenzyl)triphenylphosphonium Chloride

A standard method for the synthesis of phosphonium salts is the reaction of a phosphine with an alkyl halide.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1 equivalent) and 4-fluorobenzyl chloride (1.1 equivalents) in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will typically precipitate out of the non-polar solvent.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold toluene and then a non-polar solvent like hexane to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under high vacuum to yield the final product, (4-Fluorobenzyl)triphenylphosphonium chloride.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the temperature at which decomposition begins.

References

- 1. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Preparation of (4-Fluorobenzyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride, a key intermediate in various chemical syntheses, including the Wittig reaction for the formation of carbon-carbon double bonds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative and characterization data.

Introduction

(4-Fluorobenzyl)triphenylphosphonium chloride is a phosphonium salt that serves as a precursor to the corresponding phosphonium ylide, a Wittig reagent. The introduction of a fluorine atom onto the benzyl group can significantly influence the reactivity and properties of the resulting molecules, a feature of interest in medicinal chemistry and materials science. The synthesis of this phosphonium salt is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and a 4-fluorobenzyl halide.

Reaction Mechanism and Workflow

The preparation of (4-Fluorobenzyl)triphenylphosphonium chloride from 4-fluorobenzyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. This concerted reaction involves the formation of a carbon-phosphorus bond and the simultaneous cleavage of the carbon-bromine bond, leading to the formation of the phosphonium bromide salt. To obtain the desired chloride salt, an anion exchange step can be subsequently performed, or a direct synthesis from 4-fluorobenzyl chloride can be employed. For the purpose of this guide, we will focus on the synthesis from the more readily available 4-fluorobenzyl bromide, followed by an in-situ anion exchange.

Reaction Pathway

Caption: Reaction pathway for the synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of (4-Fluorobenzyl)triphenylphosphonium salts. Please note that specific yields for the chloride salt synthesis from the bromide may vary depending on the efficiency of the anion exchange step. The data presented here is based on typical phosphonium salt preparations.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Fluorobenzyl Bromide | 1.0 equivalent | General Protocol |

| Triphenylphosphine | 1.0 - 1.1 equivalents | General Protocol |

| Reaction Conditions | ||

| Solvent | Toluene or Benzene | [1] |

| Temperature | Reflux (approx. 110 °C for Toluene) | [1] |

| Reaction Time | 12 - 24 hours | General Protocol |

| Product | ||

| Typical Yield (Bromide Salt) | High (often >90%) | [1] |

| Appearance | White crystalline solid |

Experimental Protocol

This protocol details a plausible method for the synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride from 4-fluorobenzyl bromide.

Materials:

-

4-Fluorobenzyl bromide (C₇H₆BrF, MW: 189.02 g/mol )

-

Triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol )

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

A suitable chloride salt for anion exchange (e.g., lithium chloride)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter flask

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.05 equivalents) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 4-fluorobenzyl bromide (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The formation of a white precipitate should be observed.

-

Isolation of Bromide Salt: After the reaction is complete, cool the mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold toluene followed by cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid, (4-Fluorobenzyl)triphenylphosphonium bromide, under vacuum.

-

Anion Exchange to Chloride Salt: a. Dissolve the dried (4-Fluorobenzyl)triphenylphosphonium bromide in a minimal amount of hot ethanol. b. In a separate flask, prepare a saturated solution of lithium chloride in ethanol. c. Add the lithium chloride solution to the phosphonium bromide solution. A precipitate of lithium bromide may form. d. To induce crystallization of the desired chloride salt, cool the solution and/or slowly add a non-polar solvent like diethyl ether until turbidity is observed. e. Collect the crystalline product by vacuum filtration.

-

Final Purification: The obtained (4-Fluorobenzyl)triphenylphosphonium chloride can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization Data

The synthesized (4-Fluorobenzyl)triphenylphosphonium chloride should be characterized to confirm its identity and purity.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75-7.60 (m, 15H, P(C₆H₅)₃), 7.10-7.00 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 5.45 (d, J = 14 Hz, 2H, P-CH₂). |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons and the benzylic carbon coupled to phosphorus. |

| ³¹P NMR (CDCl₃) | Expected singlet in the range of δ 20-25 ppm. |

| Mass Spectrometry (ESI+) | m/z calculated for C₂₅H₂₁FP⁺: 371.14. Found: [M]⁺ at 371.1. |

| Melting Point | To be determined experimentally. |

Conclusion

This technical guide outlines a robust and reproducible method for the preparation of (4-Fluorobenzyl)triphenylphosphonium chloride, a valuable reagent for organic synthesis. The provided experimental protocol, along with the quantitative and characterization data, serves as a comprehensive resource for researchers in the fields of chemistry and drug development. Adherence to standard laboratory safety procedures is essential when carrying out this synthesis.

References

The Central Role of Triphenylphosphine in the Synthesis of Phosphonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium salts are a crucial class of organophosphorus compounds, distinguished by a positively charged phosphorus atom bonded to four organic groups.[1] Their significance in modern organic synthesis is paramount, primarily serving as stable, isolable precursors to phosphorus ylides, the key intermediates in the Wittig reaction.[2] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds, valued for its reliability and the stereochemical control it can offer.[2][3] Among the various methods for preparing phosphonium salts, the reaction of triphenylphosphine (PPh₃) with organic halides is the most common, efficient, and versatile approach. This guide provides an in-depth exploration of the fundamental role of triphenylphosphine in this synthesis, detailing the reaction mechanism, experimental protocols, and factors influencing the reaction's success.

The Role of Triphenylphosphine as a Nucleophile

The synthesis of phosphonium salts via triphenylphosphine hinges on the nucleophilic character of the phosphorus atom. Triphenylphosphine is an excellent nucleophile, a property attributed to the lone pair of electrons on the phosphorus atom and its high polarizability, which makes it more nucleophilic than analogous nitrogen compounds.[4][5]

The primary route for the synthesis of phosphonium salts is the quaternization of triphenylphosphine with an alkyl halide.[5][6] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][7][8] The phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new phosphorus-carbon bond.[4][9] This process results in the formation of a positively charged phosphonium cation and a halide anion, which together constitute the phosphonium salt.[4]

The general reaction can be summarized as follows:

PPh₃ + R-X → [R-PPh₃]⁺X⁻

Where:

-

PPh₃ is triphenylphosphine

-

R-X is an alkyl halide (X = Cl, Br, I)

-

[R-PPh₃]⁺X⁻ is the resulting phosphonium salt

This reaction is typically clean, high-yielding, and straightforward to perform, making phosphonium salts readily accessible reagents in synthetic chemistry.[4]

Factors Influencing the Synthesis

The efficiency and success of phosphonium salt synthesis are influenced by several key factors:

-

Structure of the Alkyl Halide: The SN2 mechanism dictates a strong preference for unhindered electrophiles. Consequently, the reaction is most efficient with primary alkyl halides.[6][7][8] Benzylic and allylic halides are also highly reactive due to the stabilization of the transition state.[5] Secondary halides can sometimes be used, but the reactions are typically less efficient and may require more forcing conditions.[4][6] Tetrasubstituted alkenes are rarely prepared using this method because of the inefficiency of the reaction with tertiary halides.[7]

-

Leaving Group: The reactivity of the alkyl halide also depends on the nature of the leaving group, following the general trend for SN2 reactions: I > Br > Cl.[10]

-

Solvent: The choice of solvent can impact the reaction rate and the ease of product isolation. Non-polar solvents such as toluene or benzene are commonly used.[4] In these solvents, the resulting phosphonium salt is often insoluble and precipitates out of the reaction mixture, which simplifies purification to a simple filtration step.[4] Other solvents like acetonitrile, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are also employed.[6][11]

Experimental Protocols

The preparation of phosphonium salts is often a straightforward laboratory procedure. Below are generalized protocols for common starting materials.

Protocol 1: Synthesis from an Alkyl Halide

This is the most common method for preparing phosphonium salts.

Reagents and Equipment:

-

Triphenylphosphine (1.0 eq)

-

Alkyl halide (1.0 - 1.1 eq)

-

Anhydrous solvent (e.g., toluene, benzene, acetonitrile)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in the chosen anhydrous solvent.

-

Add the alkyl halide to the solution.

-

Heat the reaction mixture to reflux and maintain for a period ranging from a few hours to overnight, depending on the reactivity of the halide. The progress of the reaction can often be monitored by the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid phosphonium salt by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.

-

Dry the purified phosphonium salt under vacuum. The product is often of sufficient purity for subsequent steps without further purification.[4]

Protocol 2: One-Pot Synthesis from a Benzyl Alcohol

This method provides an alternative for synthesizing phosphonium salts directly from alcohols, avoiding the need to first isolate the corresponding alkyl halide.[12][13]

Reagents and Equipment:

-

Benzyl alcohol (1.0 eq)

-

Trimethylsilyl bromide (TMSBr) (1.2 eq)

-

Triphenylphosphine (1.1 eq)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask, magnetic stirrer, and heating apparatus

Procedure (Sequential Addition Method):

-

Dissolve the benzyl alcohol in anhydrous 1,4-dioxane in a round-bottom flask.

-

Cool the solution in an ice bath and add TMSBr dropwise.

-

Allow the mixture to stir at room temperature for approximately 30 minutes to form the intermediate benzyl bromide.

-

Add triphenylphosphine to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 4-24 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated phosphonium salt by filtration, wash with the solvent, and dry under vacuum.[12][13][14]

Quantitative Data on Phosphonium Salt Synthesis

The following table summarizes representative data for the synthesis of various phosphonium salts, highlighting the reaction conditions and yields.

| Starting Material | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 95 | [12] |

| 4-Methoxybenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 97 | [12] |

| 4-Chlorobenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 95 | [12] |

| 4-Nitrobenzyl alcohol | Sequential addition of TMSBr, then PPh₃ | 80 | 4-8 | 96 | [12] |

| Salicyl alcohol | Direct mixing of alcohol, TMSBr, PPh₃ | 80 | 4-24 | 85 | [12] |

| p-Anisaldehyde & Thiophenol | One-pot with PPh₃ and Triflic Acid | 45 | 24 | 97 | [15] |

Applications in Synthesis: The Gateway to the Wittig Reaction

The primary and most celebrated application of phosphonium salts is their role as precursors to phosphorus ylides (also known as Wittig reagents).[1][2] These ylides are typically generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[3][8] The base removes a proton from the carbon adjacent to the phosphorus atom, creating a zwitterionic ylide.[8]

This ylide is a powerful carbon nucleophile that readily reacts with aldehydes or ketones in the Wittig reaction to form an alkene and triphenylphosphine oxide.[3][7] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[7]

Beyond the Wittig reaction, phosphonium salts have found applications as:

-

Phase-Transfer Catalysts (PTCs): Their amphiphilic nature allows them to transport anions between aqueous and organic phases, facilitating reactions between immiscible reactants.[1][16]

-

Ionic Liquids: Phosphonium-based ionic liquids are noted for their high thermal and electrochemical stability.[16]

-

Other Synthetic Reagents: They are used in various other transformations, including the Appel reaction for converting alcohols to alkyl halides.[17]

Conclusion

Triphenylphosphine is an indispensable reagent in organic synthesis, primarily due to its role as a potent nucleophile in the preparation of phosphonium salts. The SN2 reaction between triphenylphosphine and alkyl halides provides a robust, efficient, and generally high-yielding pathway to these valuable intermediates. The resulting phosphonium salts are bench-stable compounds that serve as the direct precursors to phosphorus ylides, unlocking the vast synthetic potential of the Wittig reaction for alkene synthesis. The straightforward nature of their synthesis, coupled with their broad utility, ensures that triphenylphosphine-derived phosphonium salts will remain a cornerstone of synthetic strategy for researchers in academia and industry alike.

References

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]